molecular formula C21H15NOS2 B4033352 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

Cat. No.: B4033352
M. Wt: 361.5 g/mol
InChI Key: YKHNVGVPPWQIBC-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties and structural diversity . The compound is characterized by the presence of a benzothiazole ring attached to a diphenyl ethanone moiety through a sulfanyl linkage.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with benzophenone in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzothiazole ring with a diphenyl ethanone moiety through a sulfanyl linkage makes it a versatile scaffold for drug development and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NOS2/c23-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)24-21/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNVGVPPWQIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 2
Reactant of Route 2
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 3
Reactant of Route 3
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 4
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 5
Reactant of Route 5
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone
Reactant of Route 6
2-(Benzothiazol-2-ylsulfanyl)-1,2-diphenyl-ethanone

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